molecular formula C9H13N4O+ B13862296 3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

Cat. No.: B13862296
M. Wt: 193.23 g/mol
InChI Key: CAFJIMSHYBEOIY-UHFFFAOYSA-N
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Description

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,7]naphthyridines

Preparation Methods

The synthesis of 3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions, oxidation, and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-d][1,7]naphthyridine ring, leading to the formation of various derivatives.

Scientific Research Applications

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and imidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.

Properties

Molecular Formula

C9H13N4O+

Molecular Weight

193.23 g/mol

IUPAC Name

3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide

InChI

InChI=1S/C9H13N4O/c14-13-6-12-7-1-3-11-8-5-10-4-2-9(7,8)13/h1,3,8,10,12H,2,4-6H2/q+1

InChI Key

CAFJIMSHYBEOIY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C13C(=CC=N2)NC[N+]3=O

Origin of Product

United States

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